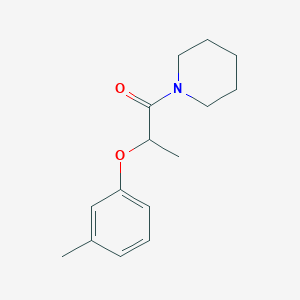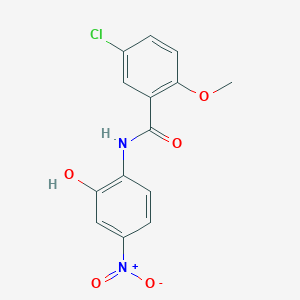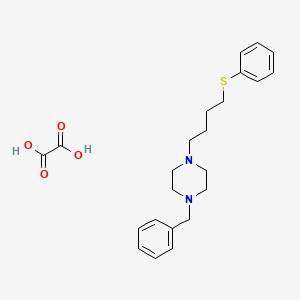
2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one
Vue d'ensemble
Description
2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one typically involves the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxypropanoyl chloride: 3-methylphenol is reacted with propanoyl chloride in the presence of a base like pyridine to form 3-methylphenoxypropanoyl chloride.
Coupling with piperidine: The final step involves the reaction of 3-methylphenoxypropanoyl chloride with piperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine-based structures.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
2-(3-Methylphenoxy)-1-piperidin-1-ylpropan-1-one is unique due to the presence of the 3-methylphenoxy and propanoyl groups, which confer distinct chemical properties and potential applications. Compared to other piperidine derivatives, this compound may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-6-8-14(11-12)18-13(2)15(17)16-9-4-3-5-10-16/h6-8,11,13H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVCUBVKLWQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-triethoxy-N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4207042.png)
![3-nitro-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-4-(1-piperidinyl)benzamide](/img/structure/B4207046.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4207053.png)
![dimethyl 5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}isophthalate](/img/structure/B4207060.png)

![N-(5-chloro-2-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4207066.png)
![4-[({3-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4207081.png)
![N-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B4207086.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4207088.png)
![N-(4-fluorophenyl)-3-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4207093.png)
![5-bromo-N-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-furamide](/img/structure/B4207103.png)
![2-[(2-phenylethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B4207105.png)
![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4207124.png)
